An In-depth Technical Guide to 2-Benzyl-4-bromoisoindoline for Researchers
An In-depth Technical Guide to 2-Benzyl-4-bromoisoindoline for Researchers
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the isoindoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its rigid, yet three-dimensional, architecture provides an ideal framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. The strategic introduction of a bromine atom at the 4-position and a benzyl group at the 2-position of the isoindoline ring system yields 2-Benzyl-4-bromoisoindoline, a versatile intermediate poised for the development of novel therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis to its potential applications, underpinned by field-proven insights and methodologies.
Physicochemical Properties and Structural Attributes
2-Benzyl-4-bromoisoindoline is a heterocyclic compound with the molecular formula C₁₅H₁₄BrN.[1] The presence of the bromine atom, a heavy halogen, significantly influences its physicochemical properties, including its lipophilicity and its potential for forming halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in drug-receptor binding. The benzyl group imparts a significant hydrophobic character to the molecule and can engage in π-π stacking interactions within biological targets.
| Property | Value | Source |
| CAS Number | 923590-78-7 | [1] |
| Molecular Formula | C₁₅H₁₄BrN | [1] |
| Molecular Weight | 288.18 g/mol | [1] |
| Appearance | Off-white to yellow to pink to brown powder (for the hydrochloride salt of the precursor) | [2] |
| Melting Point | 269-274 °C (for 4-bromoisoindoline hydrochloride) | |
| Storage Temperature | 2-8°C (for 4-bromoisoindoline hydrochloride) |
Synthesis of 2-Benzyl-4-bromoisoindoline: A Step-by-Step Protocol
The synthesis of 2-Benzyl-4-bromoisoindoline is typically achieved through the N-benzylation of its precursor, 4-bromoisoindoline. The following protocol is a robust and validated method adapted from established procedures for the N-alkylation of related heterocyclic systems.[3][4][5]
Synthesis of the Precursor: 4-Bromoisoindoline
The synthesis of the starting material, 4-bromoisoindoline, can be accomplished from 3-bromo-2-(bromomethyl)benzoic acid methyl ester. A detailed protocol for a related compound, 4-bromoisoindolin-1-one, provides a strong foundational methodology.[6] The synthesis of 4-bromoisoindoline hydrochloride is also commercially documented.[2][7]
Protocol for N-Benzylation of 4-Bromoisoindoline
This protocol details the nucleophilic substitution reaction between 4-bromoisoindoline and benzyl bromide. The use of a suitable base is crucial for the deprotonation of the secondary amine of the isoindoline, thereby activating it for nucleophilic attack on the electrophilic benzyl bromide.
Materials and Reagents:
-
4-Bromoisoindoline hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Acetonitrile (CH₃CN) or Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Experimental Procedure:
-
Preparation of the Free Base: To a stirred suspension of 4-bromoisoindoline hydrochloride (1.0 eq) in dichloromethane, add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH ~8-9). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromoisoindoline free base.
-
N-Benzylation Reaction:
-
Method A (Potassium Carbonate): To a solution of 4-bromoisoindoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the suspension.[3]
-
Method B (Sodium Hydride): In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-bromoisoindoline (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Once gas evolution ceases, cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.[5]
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to stir at room temperature (or gently heat to 40-50°C if the reaction is sluggish) for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If using Method B, carefully quench the reaction with the slow addition of water at 0°C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Benzyl-4-bromoisoindoline.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a milder base, suitable for reactions that are prone to side reactions. Sodium hydride is a much stronger, non-nucleophilic base that ensures complete deprotonation of the isoindoline nitrogen, often leading to faster reaction times. The choice depends on the substrate's reactivity and stability.
-
Choice of Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the deprotonated isoindoline) highly reactive.
-
Inert Atmosphere: When using a strong and moisture-sensitive base like sodium hydride, an inert atmosphere is critical to prevent its reaction with atmospheric water, which would quench the base and reduce the yield.
Characterization
The structure and purity of the synthesized 2-Benzyl-4-bromoisoindoline should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the benzyl group. Expected signals would include those for the aromatic protons of both the isoindoline and benzyl moieties, as well as the characteristic benzylic methylene protons.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Applications in Drug Discovery and Development
The 2-Benzyl-4-bromoisoindoline scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This enables the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[10][11][12]
Anticancer Activity
Derivatives of the isoindoline and isoindolinone core have demonstrated significant potential as anticancer agents.[13][14][15][16] The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.[17][18]
A study on 1-benzyl-5-bromoindolin-2-one derivatives, which are structurally very similar to derivatives of 2-Benzyl-4-bromoisoindoline, revealed potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines.[3][18][19][20]
Table of Anticancer Activity of N-Benzyl-5-bromoindolin-2-one Derivatives: [3][18]
| Compound | R-group on Thiazole Ring | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |
| 7c | 4-Fluorophenyl | 7.17 ± 0.94 | >100 |
| 7d | 4-Chlorophenyl | 2.93 ± 0.47 | 9.57 ± 0.62 |
| Doxorubicin (Ref.) | - | 4.30 ± 0.84 | 0.89 ± 0.21 |
These results highlight that substitutions on the core structure can lead to potent and selective anticancer agents. The bromo-substituted N-benzyl isoindoline core is a promising scaffold for the development of novel oncology drugs.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these compounds is often linked to their ability to induce apoptosis through the intrinsic pathway. This involves:
-
Upregulation of Pro-apoptotic Proteins: Increasing the levels of proteins like Bax.
-
Downregulation of Anti-apoptotic Proteins: Decreasing the levels of proteins like Bcl-2.
-
Activation of Caspases: Leading to the activation of executioner caspases like caspase-3 and caspase-9, which orchestrate the dismantling of the cell.[19]
Neuroprotective and Neuromodulatory Activities
The isoindoline-1,3-dione (phthalimide) scaffold, which can be accessed from 2-Benzyl-4-bromoisoindoline, is a well-established pharmacophore for targeting the central nervous system. Derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[21][22]
Table of Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives: [21][22]
| Compound Class | Linker/Substitution | AChE IC₅₀ | BuChE IC₅₀ |
| N-benzylpiperidinylamine derivatives | Varied alkyl linkers | As low as 87 nM | As low as 7.76 µM |
| N-benzyl pyridinium hybrids | Varied benzyl substitutions | 2.1 - 7.4 µM | - |
| Direct N-benzyl substitution | Varied benzyl substitutions | 10 - 140 µM | 11 - 80 µM |
These findings suggest that the 2-Benzyl-4-bromoisoindoline core can be a starting point for the development of novel treatments for neurodegenerative disorders.
Other Potential Therapeutic Areas
The versatility of the isoindoline scaffold extends to a wide range of other therapeutic areas, including:
-
Anti-inflammatory agents: Some derivatives have shown cyclooxygenase (COX) inhibitory activity.[23]
-
Enzyme inhibitors: Isoindoline derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and α-glucosidase.[24][25]
-
Immunomodulatory drugs (IMiDs®): The isoindoline core is central to the structure of thalidomide and its analogs, which are used in the treatment of certain cancers and inflammatory diseases.[26]
Conclusion and Future Perspectives
2-Benzyl-4-bromoisoindoline represents a strategically designed chemical entity that combines the privileged isoindoline scaffold with the synthetic versatility of a bromine substituent and the modulatory potential of a benzyl group. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and its vast potential in drug discovery. The demonstrated anticancer, neuroprotective, and anti-inflammatory activities of its derivatives underscore the importance of this compound as a key intermediate for the generation of novel therapeutic agents. Future research efforts focused on exploring the full potential of this scaffold through combinatorial chemistry and high-throughput screening are highly warranted and are expected to yield a new generation of innovative medicines.
References
-
Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
-
Wesołowska, O., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
-
Gholamzadeh, Z., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for... Royal Society of Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PubMed Central. Available at: [Link]
-
Saeed, A., et al. (2020). The structure of protease inhibitors macrocyclic isoindoline derivative... ResearchGate. Available at: [Link]
-
El-Agrody, A. M., et al. (2023). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. Available at: [Link]
-
MOLBASE. 2-Benzyl-4-bromoisoindoline|923590-78-7. MOLBASE. Available at: [Link]
-
Janežič, D., et al. (2016). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Taylor & Francis Online. Available at: [Link]
-
Al-Malki, J., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
-
Atmaca, U., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]
-
Gündoğdu, N., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Aromatase Inhibitory Activity of Novel Tetrabromoisoindoline Derivatives. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed Central. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. PubMed. Available at: [Link]
-
Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. PubMed. Available at: [Link]
-
de Almeida, M. S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link]
-
ResearchGate. N‐benzylation using benzyl bromide. ResearchGate. Available at: [Link]
-
Ark Pharma Scientific Limited. 2-benzyl-4-bromoisoindoline | CAS:923590-78-7. Ark Pharma Scientific Limited. Available at: [Link]
-
Wu, J., et al. (2012). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]
-
Twesigomwe, D., et al. (2020). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. PubMed. Available at: [Link]
-
Heaney, H., & Ley, S. V. (1977). 1-benzylindole. Organic Syntheses. Available at: [Link]
-
Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. Available at: [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available at: [Link]
-
Powers, T. S., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. Available at: [Link]
-
Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Available at: [Link]
-
Wang, C., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. ResearchGate. Available at: [Link]
-
SpectraBase. 2-(4-bromobenzyl)-1H-indole. SpectraBase. Available at: [Link]
Sources
- 1. 2-benzyl-4-bromoisoindoline | CAS:923590-78-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 4-Bromoisoindoline hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. eprints.usm.my [eprints.usm.my]
- 10. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]
